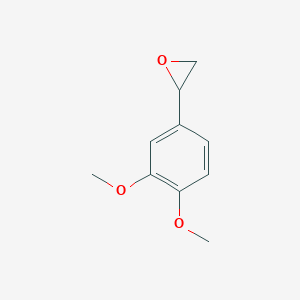

2-(3,4-Dimethoxyphenyl)oxirane

Übersicht

Beschreibung

2-(3,4-Dimethoxyphenyl)oxirane is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-(3,4-Dimethoxyphenyl)oxirane serves as a building block in organic synthesis. Its oxirane ring structure is highly reactive, making it an important intermediate for creating more complex molecules. The compound is synthesized through the reaction of 3,4-dimethoxybenzyl alcohol with epichlorohydrin in the presence of a base like sodium hydroxide. This process typically involves:

- Temperature : Room temperature to slightly elevated temperatures.

- Solvents : Commonly used solvents include dichloromethane or toluene.

- Reaction Time : Several hours to complete the reaction.

The versatility of this compound allows it to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions yield products such as diols, alcohols, and substituted compounds, which can be further utilized in different applications.

Biological Research

Research into the biological activity of this compound has revealed potential therapeutic properties:

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Investigations suggest that it may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments .

- Anticancer Activity : Some studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated selective toxicity towards human cancer cells while sparing normal cells .

Medicinal Applications

The compound's potential medicinal applications are being explored in several areas:

- Therapeutic Properties : this compound is being investigated for its anti-inflammatory and anticancer activities. The mechanism through which it exerts these effects may involve interference with cellular processes such as apoptosis induction in cancer cells and modulation of inflammatory pathways .

- Pharmacodynamics and Pharmacokinetics : Understanding how this compound interacts with biological systems is essential for evaluating its therapeutic potential. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials:

- Polymers and Resins : Its unique chemical properties make it suitable for developing polymers with specific characteristics. The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties .

- Specialty Chemicals : Due to its reactivity and ability to form various derivatives, it is used in synthesizing specialty chemicals that find applications in coatings, adhesives, and sealants .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound exhibited significant cytotoxicity at low micromolar concentrations. This suggests its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research published by MDPI highlighted the antimicrobial properties of related compounds synthesized from this compound. The minimum inhibitory concentration (MIC) against pathogenic strains like Staphylococcus aureus was established at 100 µg/mL .

Eigenschaften

CAS-Nummer |

102104-61-0 |

|---|---|

Molekularformel |

C10H12O3 |

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)oxirane |

InChI |

InChI=1S/C10H12O3/c1-11-8-4-3-7(10-6-13-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 |

InChI-Schlüssel |

OLWRRBNHIYEGMR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2CO2)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.